N-(3-cyanothiophen-2-yl)-3-methylbenzamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-3-methylbenzamide is a heterocyclic amide derivative that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a cyano group and a benzamide moiety, making it a versatile molecule in various chemical and biological studies.
Mechanism of Action
Target of Action
Thiophene-based compounds, which include this compound, have been reported to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
It’s known that thiophene derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interacting with dna .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiophene derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and antioxidant activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiophene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-3-methylbenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated benzoyl derivative. One common method includes reacting 2-aminothiophene-3-carbonitrile with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: Electrophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug discovery.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Another thiophene-based amide with similar structural features.
N-(thiophen-2-yl)nicotinamide: Contains a thiophene ring and a nicotinamide moiety, used in fungicidal applications.
Uniqueness
N-(3-cyanothiophen-2-yl)-3-methylbenzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-3-2-4-10(7-9)12(16)15-13-11(8-14)5-6-17-13/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFVIEACUVPOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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